![molecular formula C11H10N2O B13060781 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B13060781.png)
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H10N2O It is characterized by a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one typically involves the condensation of pyrazole derivatives with substituted benzaldehydes. One common method includes the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with acetophenone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro, bromo, and sulfonyl derivatives.
Aplicaciones Científicas De Investigación
1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and function .
Comparación Con Compuestos Similares
- 1-(1-Phenyl-1H-pyrazol-3-yl)ethan-1-one
- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- 1-(1-Methyl-1H-pyrazol-3-yl)ethanone
Comparison: 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanone moiety. This structural configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the ethanone group enhances its ability to participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-(3-pyrazol-1-ylphenyl)ethanone |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12-13/h2-8H,1H3 |
Clave InChI |
WRDDECAIOZVXSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


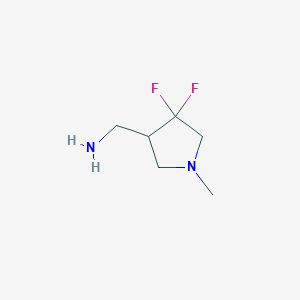
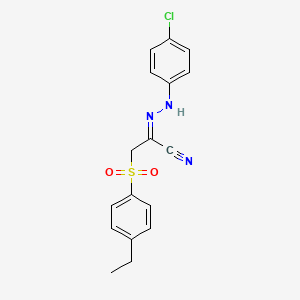
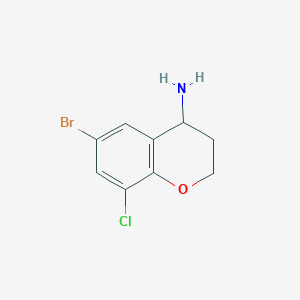
![tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
![(2R,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13060728.png)
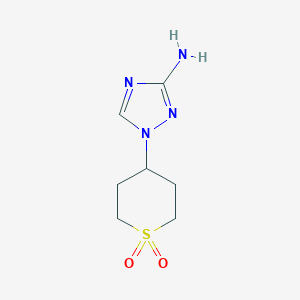
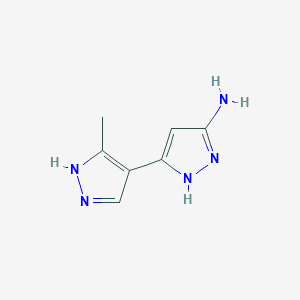
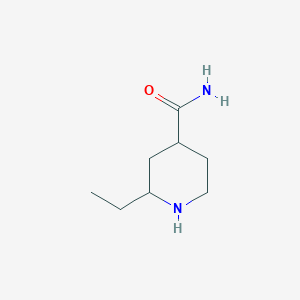
![tert-butylN-[(3S,4S)-4-phenylpiperidin-3-yl]carbamate](/img/structure/B13060757.png)
![tert-Butyl2-amino-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13060762.png)

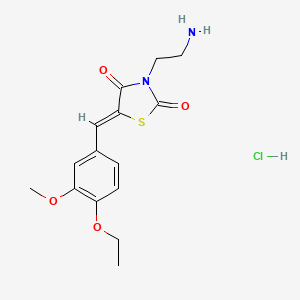
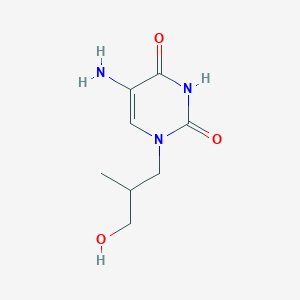
![5-[(azetidin-3-yloxy)methyl]-4-bromo-1,3-dimethyl-1H-pyrazole](/img/structure/B13060784.png)
